molecular formula C15H25N5O5S B2877073 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1105248-69-8

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2877073
CAS No.: 1105248-69-8
M. Wt: 387.46
InChI Key: VBFUSFROBUPFLP-UHFFFAOYSA-N
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Description

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a triazole ring

Scientific Research Applications

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method involves the reaction of 1-methanesulfonylpiperidine with 4-methyl-1,2,4-triazole-5-one in the presence of a suitable base and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a piperidine ring, a morpholine ring, and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O5S/c1-17-14(12-3-5-19(6-4-12)26(2,23)24)16-20(15(17)22)11-13(21)18-7-9-25-10-8-18/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFUSFROBUPFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCOCC2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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